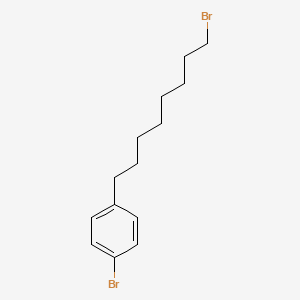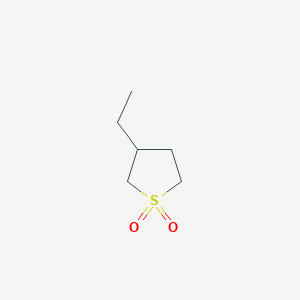
1,3-Bis(4-chloroquinolin-2-yl)imidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(4-chloroquinolin-2-yl)imidazolidin-2-one is a chemical compound that belongs to the class of imidazolidin-2-ones. This compound is characterized by the presence of two 4-chloroquinolin-2-yl groups attached to an imidazolidin-2-one core. Imidazolidin-2-ones are known for their wide range of applications in pharmaceuticals, natural products, and as intermediates in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-chloroquinolin-2-yl)imidazolidin-2-one can be achieved through various methods. One common approach involves the direct incorporation of the carbonyl group into 1,2-diamines. Another method includes the diamination of olefins, which involves the addition of nitrogen groups to olefins. Additionally, the intramolecular hydroamination of linear urea derivatives and aziridine ring expansion are also employed .
Industrial Production Methods
Industrial production of this compound typically involves the use of metal catalysis and organocatalysis to achieve efficient and sustainable synthesis. The use of carbonylation reactions, diamination, and hydroamination are common in large-scale production .
化学反応の分析
Types of Reactions
1,3-Bis(4-chloroquinolin-2-yl)imidazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives .
科学的研究の応用
1,3-Bis(4-chloroquinolin-2-yl)imidazolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1,3-Bis(4-chloroquinolin-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Some compounds similar to 1,3-Bis(4-chloroquinolin-2-yl)imidazolidin-2-one include:
1,4-bis(7-Chloroquinolin-4-yl)piperazine: This compound also contains chloroquinoline groups and is used in similar applications.
2-Imidazolidinone derivatives: These compounds share the imidazolidin-2-one core and are widely used in pharmaceuticals and organic synthesis.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of chloroquinoline and imidazolidin-2-one. This unique combination allows it to exhibit a wide range of biological activities and makes it a valuable compound in various scientific research applications .
特性
CAS番号 |
90033-79-7 |
|---|---|
分子式 |
C21H14Cl2N4O |
分子量 |
409.3 g/mol |
IUPAC名 |
1,3-bis(4-chloroquinolin-2-yl)imidazolidin-2-one |
InChI |
InChI=1S/C21H14Cl2N4O/c22-15-11-19(24-17-7-3-1-5-13(15)17)26-9-10-27(21(26)28)20-12-16(23)14-6-2-4-8-18(14)25-20/h1-8,11-12H,9-10H2 |
InChIキー |
ATSWZNRTOKQEFP-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)N1C2=NC3=CC=CC=C3C(=C2)Cl)C4=NC5=CC=CC=C5C(=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Chloroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14394079.png)


![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1-methylpropyl)phenyl]-](/img/structure/B14394093.png)

![2-[(Piperazin-1-yl)methyl]octahydro-1H-inden-1-one](/img/structure/B14394096.png)


![1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione](/img/structure/B14394113.png)
![Diethyl [(3-benzoylphenyl)methyl]phosphonate](/img/structure/B14394114.png)

![4-Propylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14394141.png)

![4-(2,2-Diethoxyethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B14394158.png)
